molecular formula C12H21F2N3O B11743012 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine

Cat. No.: B11743012
M. Wt: 261.31 g/mol
InChI Key: JDHSSEGDWSANNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction, where a suitable difluoroethyl halide reacts with the pyrazole derivative.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Attachment of the Ethoxypropylamine Group: The final step involves the attachment of the ethoxypropylamine group through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-ethoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxypropylamine group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine
  • {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxyethyl)amine
  • {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-propoxypropyl)amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H21F2N3O

Molecular Weight

261.31 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C12H21F2N3O/c1-3-18-6-4-5-15-7-11-8-16-17(10(11)2)9-12(13)14/h8,12,15H,3-7,9H2,1-2H3

InChI Key

JDHSSEGDWSANNH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(N(N=C1)CC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.